1-Benzyl-4-(4-propoxybenzoyl)piperazine
Description
1-Benzyl-4-(4-propoxybenzoyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N1-position and a 4-propoxybenzoyl moiety at the N4-position of the piperazine ring. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, solubility, and metabolic stability.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-10-8-19(9-11-20)21(24)23-14-12-22(13-15-23)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
BZDKWFDLVKUQKF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The pharmacological profile of piperazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Metabolic Stability
Piperazine rings are often metabolic hotspots. For example, piperazine derivatives undergo deethylation or oxidation (e.g., metabolite C in ). The propoxy group in this compound may slow oxidative metabolism compared to smaller alkoxy substituents, though this requires validation.
Key Research Findings and Trends
Substituent Effects :
- Benzyl vs. Benzofuranyl : Benzyl groups (as in this compound) improve CNS penetration, while benzofuranyl (Elopiprazole) may enhance serotonin receptor binding .
- Electron-Withdrawing Groups : Methanesulfonyl () or fluorophenyl () substituents increase solubility or target affinity, whereas propoxy groups prioritize lipophilicity.
Therapeutic Potential: Anticancer Agents: Chlorobenzhydryl-piperazine derivatives () highlight the role of bulky substituents in cytotoxicity.
Analytical Challenges : Piperazine derivatives are often detected in designer drug mixtures via LC-MS/LC-DAD, emphasizing the need for precise structural characterization .
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